

Application Notes and Protocols: N-Boc-2-pyrroleboronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: *N-Boc-2-pyrroleboronic acid*

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Introduction

N-Boc-2-pyrroleboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds with a wide range of biological activities. Its N-Boc protecting group prevents unwanted side reactions at the pyrrole nitrogen, while the boronic acid moiety facilitates efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic introduction of the pyrrole scaffold into drug candidates, a motif present in numerous biologically active molecules.

This document provides detailed application notes and protocols for the use of **N-Boc-2-pyrroleboronic acid** in the synthesis of potent enzyme inhibitors, with a specific focus on Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

Application: Synthesis of Pyrrolyl-Indazole Derivatives as GSK-3 Inhibitors

A significant application of **N-Boc-2-pyrroleboronic acid** is in the synthesis of substituted indazoles, a class of compounds known to exhibit potent inhibitory activity against various protein kinases. Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including bipolar disorder, Alzheimer's disease, and

cancer, making it an attractive therapeutic target.[1][2] The synthesis of pyrrolyl-indazole derivatives via Suzuki-Miyaura coupling of **N-Boc-2-pyrroleboronic acid** with a halogenated indazole core provides a robust method for generating novel GSK-3 inhibitors.

Quantitative Data: In Vitro GSK-3 β Inhibitory Activity of Indazole Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives against human GSK-3 β . While these specific compounds do not contain a pyrrole moiety, they represent the indazole scaffold whose synthesis can be adapted to include a pyrrole group using **N-Boc-2-pyrroleboronic acid**, targeting the same kinase. This data illustrates the potential for developing highly potent inhibitors based on this scaffold.

Compound ID	R (Substitution at Indazole 5-position)	GSK-3 β IC50 (μ M) [1]	hERG IC50 (μ M)[1]
49	Methoxy	1.7	-
50	Methoxy	0.35	-
51a	Methyl	1.20	-
51b	N-ethylcarboxylic acid	0.67	-
51c	N-propylcarboxylic acid	0.69	-
51d	N-butylcarboxylic acid	0.23	-
12	Pyridin-3-yl	-	0.86
13	Pyridin-4-yl	-	5.7
14	(Pyridin-3-yl)methanol	0.004	>100

Experimental Protocols

Protocol 1: Synthesis of 5-(1H-pyrrol-2-yl)-1H-indazole via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 5-(pyrrol-2-yl)-indazole scaffold, a key intermediate for the development of kinase inhibitors. The procedure involves the Suzuki-Miyaura cross-coupling of a 5-bromo-1H-indazole with **N-Boc-2-pyrroleboronic acid**, followed by the deprotection of the Boc group.

Materials:

- 5-bromo-1H-indazole
- **N-Boc-2-pyrroleboronic acid**
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
- Potassium carbonate (K₂CO₃)
- Dimethoxyethane (DME), anhydrous
- Water, deionized
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Condenser

- Magnetic stirrer with heating
- Inert atmosphere (Argon or Nitrogen)
- Standard glassware for extraction and purification
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a round-bottom flask, add 5-bromo-1H-indazole (1.0 mmol), **N-Boc-2-pyrroleboronic acid** (1.2 mmol), and potassium carbonate (2.0 mmol).
- **Catalyst Addition:** Add Pd(dppf)Cl₂ (0.05 mmol) to the flask.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- **Solvent Addition:** Add anhydrous dimethoxyethane (10 mL) and deionized water (2 mL) to the reaction mixture.
- **Reaction:** Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification of Boc-protected intermediate:** Purify the crude product by silica gel column chromatography to obtain 5-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)-1H-indazole.
- **Boc Deprotection:** Dissolve the purified intermediate in dichloromethane (10 mL). Add trifluoroacetic acid (2 mL) and stir at room temperature for 2 hours.
- **Final Work-up:** Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-(1H-pyrrol-2-yl)-1H-indazole.

Protocol 2: In Vitro GSK-3 β Kinase Assay (Luminescence-based)

This protocol is a general guideline for determining the in vitro inhibitory activity of synthesized compounds against GSK-3 β using a luminescence-based assay that measures ADP production.

Materials:

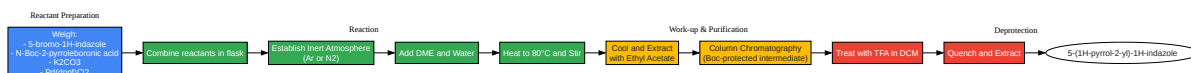
- Recombinant human GSK-3 β enzyme
- GSK-3 β substrate peptide
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- **Compound Dilution:** Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
- **Enzyme and Substrate Preparation:** Prepare a solution of GSK-3 β and substrate peptide in kinase assay buffer.
- **Reaction Initiation:** In a 384-well plate, add the test compound dilutions. Add the GSK-3 β /substrate solution to each well. Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

- **ADP Detection:** Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal with a luciferase/luciferin reaction.[3]
- **Data Analysis:** Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Visualizations



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Caption: Workflow for the synthesis of 5-(1H-pyrrol-2-yl)-1H-indazole.

Caption: Simplified GSK-3β signaling pathways (Wnt and PI3K/Akt).

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